In Vivo Pharmacokinetics: Half-Life and Plasma Concentration
The pharmacokinetic behavior of (R)-flumequine differs quantitatively from its S-enantiomer in vivo, a critical factor for studies involving enantioselective drug disposition. In a study of red sea bream following intragastric administration, the elimination half-life (t₁/₂) of R-(+)-FLU was 11.2 h, compared to 12.4 h for S-(-)-FLU [1]. Additionally, the plasma concentration of S-(-)-FLU remained consistently higher than that of R-(+)-FLU throughout the observation period [1].
| Evidence Dimension | Elimination half-life (t₁/₂) and relative plasma exposure in vivo |
|---|---|
| Target Compound Data | R-(+)-FLU: t₁/₂ = 11.2 h; lower plasma concentration |
| Comparator Or Baseline | S-(-)-FLU: t₁/₂ = 12.4 h; higher plasma concentration |
| Quantified Difference | Δt₁/₂ = 1.2 h (10.7% longer half-life for S-enantiomer); S-(-)-FLU plasma concentration > R-(+)-FLU |
| Conditions | Red sea bream (Pagrus major), intragastric administration, plasma concentration monitoring |
Why This Matters
This difference informs enantioselective residue depletion studies and supports the requirement for enantiomer-specific analytical standards in veterinary drug monitoring programs.
- [1] Li WN. Research of Selective Behavior of Two Chiral Drugs Residues in Red Porgy. Dissertation. Zhejiang Ocean University; 2013. View Source
